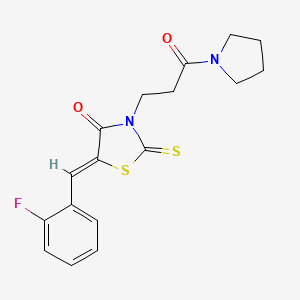

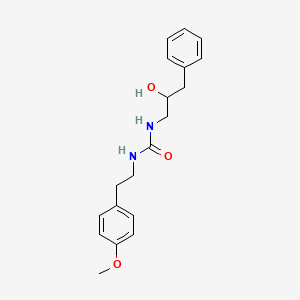

(Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-5-(2-fluorobenzylidene)-3-(3-oxo-3-(pyrrolidin-1-yl)propyl)-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential applications in the field of medicinal chemistry, particularly due to the presence of the thioxothiazolidinone core, which is often associated with antifungal properties, as seen in related compounds .

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the formation of an exocyclic C=C bond linking moieties such as 1,3-thiazolidine-4-one and pyrrolidine-2,3,5-trione. The process is typically confirmed through various spectroscopic and spectrometric techniques, including Fourier transform infrared spectroscopy, 1H and 13C nuclear magnetic resonance, and mass spectrometry, as well as elemental analysis and X-ray diffraction crystallography . These methods ensure the correct isomerism and structural integrity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom that links the two rings. This structural feature is consistent across various arylmethylene-2-thioxothiazolidin-4-ones, as observed in the supramolecular structures of similar compounds. The specific angles and hydrogen bonding patterns contribute to the stability and potential reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of thiazolidinone derivatives is influenced by their hydrogen bonding capabilities. For instance, compounds like (Z)-5-benzylidene-2-thioxothiazolidin-4-one form cyclic dimeric units through N-H...O hydrogen bonds, which are further linked into complex sheets by C-H...pi(arene) hydrogen bonds. These interactions can dictate the compounds' reactivity in various chemical environments and are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their molecular structure. The presence of hydrogen bonds, such as N-H...O, N-H...S, and C-H...O, can affect the solubility, melting point, and overall stability of these compounds. Additionally, the electronic properties imparted by substituents like fluorine can influence their chemical behavior, potentially enhancing their biological activity against various fungal strains, as demonstrated in related studies .

Applications De Recherche Scientifique

Chemistry and Properties

- Variability in Chemistry : The chemistry and properties of compounds containing benzothiazole and related scaffolds, including their preparation procedures, properties of free organic compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity, have been thoroughly reviewed. This review identifies potential areas of interest for further investigation of unknown analogues, highlighting the complexity and versatility of these compounds (Boča, Jameson, & Linert, 2011).

Potential Therapeutic Applications

- Anticancer Properties : The therapeutic potential of benzothiazoles, including their broad spectrum of antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly their role as antitumor agents, has been reviewed. Benzothiazole derivatives are structurally simple yet potent against cancer, indicating their significance in drug development for various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

- Optoelectronic Materials : Research on quinazoline and pyrimidine derivatives, closely related to benzothiazoles, for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been highlighted. Incorporating these compounds into π-extended conjugated systems has shown great value for creating novel optoelectronic materials, demonstrating the versatility of these chemical structures beyond biomedical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S2/c18-13-6-2-1-5-12(13)11-14-16(22)20(17(23)24-14)10-7-15(21)19-8-3-4-9-19/h1-2,5-6,11H,3-4,7-10H2/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGUVGMCVBTJLJ-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2516483.png)

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)

![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2516499.png)

![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)